molecular formula C16H22ClN3O2S B1406823 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride CAS No. 1417567-35-1

1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride

Cat. No. B1406823
M. Wt: 355.9 g/mol
InChI Key: LLAJPFCOBKMBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C16H22ClN3O2S and its molecular weight is 355.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Compounds related to 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride have been synthesized and tested for antimicrobial activities. Some derivatives exhibited good to moderate activities against various microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2007).

Pharmaceutical Applications

  • Similar compounds have shown promise in pharmaceutical applications, particularly as potential treatments in oncology. For instance, a study on novel anaplastic lymphoma kinase inhibitors, which share structural similarities, indicated potential for cancer treatment (Teffera et al., 2013).

Antagonist Activity Studies

  • Certain piperidine-related compounds have been synthesized and found to have 5-HT2 antagonist activity, which can be significant in developing treatments for various neurological disorders (Watanabe et al., 1993).

Chemical Reactions and Mechanisms

  • The compound's structural components have been used in studies focusing on chemical reactions and mechanisms. These studies provide valuable insights into the behavior of such compounds under different conditions, which is crucial for their application in medicinal chemistry (Lee & Kim, 1993).

Synthesis of Novel Heterocyclic Compounds

  • Research has been conducted on synthesizing novel heterocyclic compounds using components structurally related to 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride. These studies highlight the compound's relevance in creating new molecules with potential therapeutic applications (Rameshbabu et al., 2019).

properties

IUPAC Name

1-[4-methyl-5-(4-methylphenyl)-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S.ClH/c1-11-3-5-13(6-4-11)15-12(2)16(18-22(15,20)21)19-9-7-14(17)8-10-19;/h3-6,14H,7-10,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAJPFCOBKMBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NS2(=O)=O)N3CCC(CC3)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
Reactant of Route 2
1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
Reactant of Route 3
1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
Reactant of Route 4
1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
Reactant of Route 5
1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
Reactant of Route 6
1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride

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